Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22BrN3O3 and its molecular weight is 384.274. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Research describes the asymmetric syntheses of various piperidinedicarboxylic acid derivatives starting from basic amino acids. These compounds are significant due to their potential application in creating enantiomerically pure chemical entities, useful in further pharmaceutical research and development (Xue et al., 2002).
Building Blocks for Hydroxypipecolate and Hydroxylysine Derivatives : Another study elaborates on the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common dioxopiperidinecarboxylate precursor. These derivatives are vital for constructing complex molecules and have implications in synthesizing bioactive compounds (Marin et al., 2004).
Intermediates for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, highlights the crucial role of such intermediates in developing therapeutic agents targeting specific cancer pathways (Zhang et al., 2018).
Cyclic Amino Acid Esters Synthesis : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester from corresponding precursors, showcases the molecule's versatility in forming complex structures useful in various chemical syntheses (Moriguchi et al., 2014).
Advanced Synthesis Techniques and Applications
Synthesis of Bicyclic and Tricyclic Systems : The preparation of compounds containing tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is essential in the synthesis of complex bicyclic and tricyclic systems, serving as key intermediates in medicinal chemistry and drug discovery processes (Kong et al., 2016).
C–H Arylation Techniques : Research into the C–H arylation of N-Boc-piperidines, using palladium-catalyzed techniques, demonstrates the compound's utility in directly arylating piperidines, a method that simplifies the synthesis of arylated piperidines crucial in pharmaceutical development (Millet & Baudoin, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that many chemical compounds exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the bioavailability of a compound .
Result of Action
The effects of similar compounds range from modulation of cellular processes to potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-5-12(10-20)19-14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAAOBSCKAZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.